molecular formula C7H3Cl3F2O B1404428 1,4-Difluoro-2-(trichloromethoxy)benzene CAS No. 1404194-69-9

1,4-Difluoro-2-(trichloromethoxy)benzene

Cat. No. B1404428
M. Wt: 247.4 g/mol
InChI Key: KYBXERXGOLFKJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Difluoro-2-(trichloromethoxy)benzene, commonly referred to as DFTB, is a versatile organic compound that has found a wide range of applications in scientific research. It is a colorless, volatile, and flammable liquid with a boiling point of 109°C and a melting point of -104°C. DFTB has a wide range of properties that make it an attractive choice for laboratory experiments, including its low toxicity, low cost, and high solubility in a variety of solvents. In addition, DFTB has been found to be a useful starting material for the synthesis of other organic compounds.

Mechanism Of Action

DFTB is an electrophilic reagent, meaning that it can react with electron-rich compounds to form covalent bonds. In the presence of a base, DFTB can also react with electron-deficient compounds to form covalent bonds. The reaction of DFTB with electron-rich compounds is typically faster than its reaction with electron-deficient compounds, which is due to its high reactivity.

Biochemical And Physiological Effects

DFTB is not known to have any significant biochemical or physiological effects. It is considered to be non-toxic and non-carcinogenic, and it has been shown to be non-mutagenic in laboratory tests. Additionally, DFTB has been found to be non-irritating to the skin and eyes, and it is not known to be an allergen.

Advantages And Limitations For Lab Experiments

DFTB has several advantages that make it an attractive choice for laboratory experiments. It is a low-cost and readily available reagent, and it is highly soluble in a variety of solvents. Additionally, it has a low boiling point and a low toxicity, making it safe to handle. However, DFTB is also flammable and volatile, and it can be difficult to purify and separate from other compounds.

Future Directions

Despite its wide range of applications, there are still many areas where DFTB could be used to further scientific research. For example, DFTB could be used to synthesize novel polymers and dyes, or to develop new pharmaceuticals. Additionally, DFTB could be used to study the reactivity of other organic compounds, or to develop new methods for the synthesis of organic compounds. Finally, DFTB could be used to study the biochemical and physiological effects of other compounds, or to develop new methods for the synthesis of pharmaceuticals.

Scientific Research Applications

DFTB has a wide range of applications in scientific research, including its use as a solvent in the synthesis of organic compounds, a reagent in the synthesis of polymers and dyes, and a catalyst in the synthesis of pharmaceuticals. It has also been used as a catalyst for the synthesis of polymers and dyes, and as a reagent for the synthesis of pharmaceuticals. Additionally, DFTB has been used in the synthesis of polysaccharides, polyurethanes, and polyamides.

properties

IUPAC Name

1,4-difluoro-2-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3F2O/c8-7(9,10)13-6-3-4(11)1-2-5(6)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBXERXGOLFKJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OC(Cl)(Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Difluoro-2-(trichloromethoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.